Methyl 2-chloro-5-isopropylbenzoate
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Overview
Description
Methyl 2-chloro-5-isopropylbenzoate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by an isopropyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-isopropylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-5-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-isopropylbenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-5-isopropylbenzoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution is typically employed.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used; for example, reaction with an amine yields an amide.
Ester Hydrolysis: The major products are 2-chloro-5-isopropylbenzoic acid and methanol.
Oxidation: The major product is 2-chloro-5-isopropylbenzoic acid.
Scientific Research Applications
Methyl 2-chloro-5-isopropylbenzoate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand the effects of chlorinated benzoates on biological systems.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-isopropylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorobenzoate: Similar structure but lacks the isopropyl group.
Methyl 5-isopropylbenzoate: Similar structure but lacks the chlorine atom.
Methyl 2-bromo-5-isopropylbenzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 2-chloro-5-isopropylbenzoate is unique due to the presence of both the chlorine atom and the isopropyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
methyl 2-chloro-5-propan-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWASXFDIDQKLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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